molecular formula C12H6F4S2 B2709063 Bis(2,4-difluorophenyl)disulfide CAS No. 876372-94-0

Bis(2,4-difluorophenyl)disulfide

Cat. No. B2709063
CAS RN: 876372-94-0
M. Wt: 290.29
InChI Key: JFKQABPXQJXKSN-UHFFFAOYSA-N
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Description

“Bis(2,4-difluorophenyl)disulfide” is a chemical compound. It is used as a pharmaceutical intermediate . It is soluble in methanol and acetone .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H8F2S2 . The molecular weight is 254.319 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 254.319 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 292.2±25.0 °C at 760 mmHg .

Scientific Research Applications

Self-Healing Materials

Aromatic disulfide metathesis, notably involving compounds like bis(2,4-difluorophenyl)disulfide, has been utilized in the development of self-healing materials. This includes the creation of self-healing poly(urea–urethane) elastomers that demonstrate significant healing efficiency at room temperature without the need for catalysts or external intervention. Such materials have potential applications in various industries due to their durability and self-repairing capabilities (Rekondo et al., 2014).

Polymer Synthesis

This compound and its derivatives have been used in the polymerization processes. For instance, photo-oxidative polymerization of certain disulfide compounds has been employed to synthesize poly(thioarylene) polymers. This process is significant for the formation of specialized polymers without metal salt contamination, useful in various industrial applications (Yamamoto et al., 1993).

Odorless Synthesis

Derivatives of this compound, like bis[4-(trimethylsilyl)phenyl]disulfide, have been developed as odorless equivalents of common disulfides. These are useful in synthesizing compounds like selenium(II) chloride and selenium(IV) trichloride. The odorless nature of these compounds makes them more suitable for use in laboratory and industrial settings, where strong odors can be a significant hindrance (Patra et al., 2005).

Chemical Synthesis and Reactions

This compound has been explored for its role in various chemical synthesis processes. For example, it has been used in the solid-phase combinatorial synthesis of benzothiazole and benzothiazepine derivatives (Lee et al., 2001). Moreover, its derivatives have been used in vulcanization reactions for materials like cis-1,4-polyisoprene, demonstrating its versatility in chemical engineering and materials science (Pimblott et al., 1975).

High-Pressure Chemistry

The application of this compound in high-pressure chemistry has been studied. For instance, its involvement in disulfide metathesis reactions under high-pressure conditions offers new insights into dynamic covalent chemistry and the behavior of chemical compounds under extreme conditions (Sobczak et al., 2018).

Battery Technology

In the field of battery technology, this compound derivatives have been utilized. For instance, their use in rechargeable lithium batteries as sulfur receptors has shown potential in improving capacity retention and material utilization, demonstrating the compound’s utility in energy storage technologies (Wang et al., 2021).

Organometallic Syntheses

The application of this compound in organometallic syntheses has been explored. It's used in the synthesis of novel organometallic compounds, showcasing its role in the development of new materials with potential industrial and technological applications (Jesberger et al., 2003).

properties

IUPAC Name

1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKQABPXQJXKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)SSC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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